4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is a compound known for its significant applications in medicinal chemistry. It is a derivative of benzoic acid, where the hydroxyl group is positioned at the second carbon, and the amino group, substituted with a 2-chloroethyl group, is attached to the fourth carbon. This compound is structurally related to chlorambucil, a well-known chemotherapy agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid typically involves the chlorination of ethylamine followed by its reaction with 2-hydroxybenzoic acid. The process can be summarized in the following steps:
Chlorination of Ethylamine: Ethylamine is reacted with thionyl chloride to produce 2-chloroethylamine.
Amination: The 2-chloroethylamine is then reacted with 2-hydroxybenzoic acid under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
Oxidation: Produces 4-[(2-Chloroethyl)amino]-2-ketobenzoic acid or 4-[(2-Chloroethyl)amino]-2-carboxybenzoic acid.
Reduction: Produces 4-[(2-Chloroethyl)amino]-2-aminobenzoic acid.
Substitution: Produces derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to chlorambucil.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid involves its ability to alkylate DNA. The 2-chloroethyl group forms covalent bonds with the guanine bases in DNA, leading to cross-linking and inhibition of DNA replication. This results in the disruption of cell division and induces apoptosis in rapidly dividing cells, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A chemotherapy agent with a similar structure but different functional groups.
Melphalan: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapy drug with a different mechanism of activation.
Uniqueness
4-[(2-Chloroethyl)amino]-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its hydroxyl group at the second position enhances its solubility and reactivity compared to other similar compounds.
Properties
CAS No. |
90414-86-1 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
4-(2-chloroethylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-3-4-11-6-1-2-7(9(13)14)8(12)5-6/h1-2,5,11-12H,3-4H2,(H,13,14) |
InChI Key |
VYDUCLVBTOAWBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.